molecular formula C19H23NO B291073 N-(2-isopropylphenyl)-4-phenylbutanamide

N-(2-isopropylphenyl)-4-phenylbutanamide

Cat. No.: B291073
M. Wt: 281.4 g/mol
InChI Key: QIKVMNCUUMINBV-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone with two aromatic substituents: a 4-phenyl group on the butanamide chain and a 2-isopropylphenyl group attached to the nitrogen atom. Its molecular formula is inferred as C₁₉H₂₃NO, with an approximate molecular weight of 289.39 g/mol (calculated based on structural analogs).

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-phenyl-N-(2-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C19H23NO/c1-15(2)17-12-6-7-13-18(17)20-19(21)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3,(H,20,21)

InChI Key

QIKVMNCUUMINBV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares a butanamide core with several analogs, differing primarily in substituent groups. Below is a comparative analysis of three derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2-Isopropylphenyl)-4-phenylbutanamide C₁₉H₂₃NO 289.39 2-Isopropylphenyl, 4-phenyl High lipophilicity due to bulky aromatic groups; potential for CNS penetration .
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide C₁₇H₁₈BrNO 332.23 2-Bromo, 4-methylphenyl Increased molecular weight (Br); halogen may enhance electrophilic reactivity .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 261.29 4-Nitro, 2-methylphenyl, ethyl Nitro group introduces polarity; potential metabolic instability .

Substituent-Driven Property Variations

  • Lipophilicity : The 2-isopropylphenyl group in the target compound enhances lipophilicity compared to the nitro-substituted analog (), which has higher polarity due to the electron-withdrawing nitro group. This difference may influence blood-brain barrier permeability .
  • Reactivity : The bromine atom in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide () introduces a site for nucleophilic substitution, absent in the target compound. Such reactivity could be leveraged in prodrug design .

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, structural analogs suggest possible interactions with G-protein-coupled receptors (GPCRs) or ion channels. For example, compounds like SR142948A () with carboxamide motifs exhibit neurotensin receptor antagonism, hinting that similar scaffolds may target peptide-binding receptors . However, the absence of charged or hydrogen-bonding groups in the target compound may reduce affinity for polar binding sites.

Notes on Evidence and Limitations

  • Pharmacological comparisons are speculative, based on structural similarities to compounds with known targets (e.g., SR142948A) .
  • Substituent effects on toxicity and pharmacokinetics require experimental validation.

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